![molecular formula C15H11FO4 B6369657 3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-53-5](/img/structure/B6369657.png)
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
3-(4-Fluoro-3-methoxycarbonylphenyl)benzoic acid, or FMBA, is a versatile organic compound with many potential applications in scientific research. It is a white, crystalline powder with a molecular weight of 252.24 g/mol and a melting point of 248-250°C. FMBA is a fluorinated benzoic acid derivative that can be used as a building block for a variety of compounds. It is a relatively inexpensive compound and is readily available from chemical suppliers.
Scientific Research Applications
FMBA has many potential applications in scientific research. It can be used as a starting material for the synthesis of various important compounds, such as pharmaceuticals and agrochemicals. It can also be used as a reagent for the synthesis of other compounds, such as polymers, surfactants, and dyes. Additionally, FMBA can be used as a catalyst for the synthesis of other compounds, such as polymers, surfactants, and dyes.
Mechanism of Action
The mechanism of action of FMBA is not fully understood. However, it is known that FMBA acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition can be used to reduce the metabolism of drugs and other compounds, thus increasing their bioavailability.
Biochemical and Physiological Effects
FMBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMBA can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This inhibition can be used to reduce the metabolism of drugs and other compounds, thus increasing their bioavailability. Additionally, FMBA has been shown to have anti-inflammatory and anti-oxidant activities in vivo.
Advantages and Limitations for Lab Experiments
The use of FMBA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a versatile compound with many potential applications in scientific research. However, there are some limitations to using FMBA in laboratory experiments. It is a relatively unstable compound and can decompose at high temperatures. Additionally, it is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the use of FMBA in scientific research. It could be used as a starting material for the synthesis of various important compounds, such as pharmaceuticals and agrochemicals. Additionally, FMBA could be used as a reagent for the synthesis of other compounds, such as polymers, surfactants, and dyes. Furthermore, FMBA could be used as a catalyst for the synthesis of other compounds, such as polymers, surfactants, and dyes. Additionally, further research into the biochemical and physiological effects of FMBA could lead to new applications for this versatile compound. Finally, further research into the mechanism of action of FMBA could lead to new ways to use this compound to inhibit the metabolism of drugs and other compounds.
Synthesis Methods
FMBA can be synthesized by a variety of methods. One method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with p-toluenesulfonic acid in acetic acid. This reaction yields a crude product which is then purified by recrystallization to obtain pure FMBA. Another method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with p-toluenesulfonic acid and potassium hydroxide in methanol. This reaction yields a crude product which is then purified by column chromatography to obtain pure FMBA.
properties
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOHEWHVGAJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683368 |
Source
|
Record name | 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-53-5 |
Source
|
Record name | 4'-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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